2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)ethanol

Description

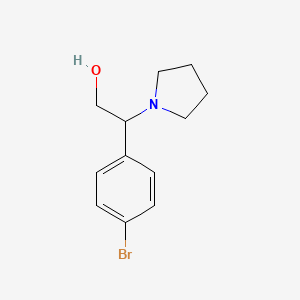

Structure

3D Structure

Properties

Molecular Formula |

C12H16BrNO |

|---|---|

Molecular Weight |

270.17 g/mol |

IUPAC Name |

2-(4-bromophenyl)-2-pyrrolidin-1-ylethanol |

InChI |

InChI=1S/C12H16BrNO/c13-11-5-3-10(4-6-11)12(9-15)14-7-1-2-8-14/h3-6,12,15H,1-2,7-9H2 |

InChI Key |

FBQWXTVKTFSVFH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C(CO)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Biological Activity

2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)ethanol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features a bromophenyl group and a pyrrolidin-1-yl moiety, which are significant for its biological interactions. The presence of these functional groups influences its pharmacological properties, as seen in various studies.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of derivatives of this compound against different cancer cell lines. For instance:

- Cell Lines Tested : The compound was evaluated against human cervix carcinoma (HeLa), human T-leukemia (Molt/4 and CEM), and murine leukemia (L1210) cell lines.

- Results : One derivative exhibited sub-micromolar activity against all tested lines, while others showed IC50 values generally greater than 10 mM. The most active derivative was found to be 10- to 100-fold less potent than the reference compound CA-4 .

The mechanism by which this compound induces apoptosis appears to involve the production of reactive oxygen species (ROS). Studies using fluorescence indicators demonstrated that treatment with certain derivatives led to increased ROS levels compared to control cells. This suggests that the compound may trigger apoptosis through mitochondrial pathways by modulating Bcl-2 family proteins and activating caspase-3 .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the structure significantly affect biological activity. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Substituting pyrrolidine with piperazine | Significant reduction in antiproliferative activity |

| Presence of specific moieties at C-5 position | Essential for maintaining activity |

| Minor structural changes | Can lead to inactive compounds |

These insights underline the importance of specific structural features in enhancing or diminishing biological activity .

Case Studies

Several case studies have been documented regarding the biological evaluation of related compounds:

- Anticancer Properties : A study on a series of derivatives demonstrated varying levels of cytotoxicity against cancer cell lines, emphasizing the role of the bromophenyl and pyrrolidine groups in enhancing efficacy .

- Neurotransmitter Interaction : Similar compounds have shown selective inhibition of dopamine and norepinephrine transporters, suggesting potential applications in treating neurological disorders .

- Antibacterial Activity : Some derivatives exhibited promising antibacterial properties against resistant strains, indicating a broader spectrum of biological activity beyond anticancer effects .

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for several applications:

-

Medicinal Chemistry :

- Neuropharmacology : Studies suggest that this compound may act as a potent inhibitor of dopamine transporters (DAT), which could make it useful in treating disorders related to dopaminergic dysfunction, such as depression and attention deficit hyperactivity disorder (ADHD) .

- Potential Antimicrobial Activity : Structural analogs have shown antibacterial properties, indicating that 2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)ethanol may also exhibit similar effects against various bacterial strains .

-

Biochemical Research :

- The interaction of this compound with specific molecular targets, such as enzymes and receptors, has been explored to understand its biological activity better. It may influence signaling pathways related to cell growth and apoptosis .

- Synthetic Chemistry :

Comparative Analysis with Analog Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 2-(4-Methylphenyl)-2-(pyrrolidin-1-yl)ethanol | Contains a methyl group instead of a bromine | Moderate inhibition of dopamine transport |

| 2-(4-Phenyl)-2-(pyrrolidin-1-yl)ethanol | Lacks bromine substitution on the phenyl ring | Low activity against serotonin transport |

| 2-(4-Isopropylphenyl)-2-(pyrrolidin-1-yl)ethanol | Contains an isopropyl group instead of a bromine | Enhanced lipophilicity and receptor binding |

The presence of the bromine atom enhances lipophilicity compared to its analogs, potentially improving bioavailability and interaction profiles.

Case Studies and Research Findings

Several studies have documented the effects and potential applications of this compound:

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Bromophenyl Ring

The para-bromine on the phenyl ring is susceptible to substitution under specific conditions. While the phenyl ring itself is not strongly activated for NAS, coupling reactions are more feasible:

-

Suzuki-Miyaura Coupling : Reacts with aryl boronic acids in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) to form biaryl derivatives.

Example :

Conditions : Tetrahydrofuran (THF), Na₂CO₃, 80°C.

Yield : ~70–85% for analogous bromophenyl systems. -

Buchwald-Hartwig Amination : Substitutes bromine with amines using Pd catalysts.

Example :

Conditions : Toluene, 110°C, 24 hours.

Oxidation of the Secondary Alcohol

The ethanol moiety can be oxidized to a ketone, enhancing electrophilicity for subsequent reactions:

-

Oxidation to Ketone :

Reagents : Pyridinium chlorochromate (PCC) in dichloromethane (DCM) or KMnO₄ in acidic aqueous conditions.

Yield : ~80–90% for analogous alcohols.

Esterification and Tosylation of the Alcohol

The hydroxyl group undergoes typical alcohol derivatization:

-

Esterification with Acetyl Chloride :

Conditions : Triethylamine (base), DCM, 0°C to room temperature .

Product : Acetylated derivative (ester). -

Tosylation :

Conditions : Tosyl chloride (TsCl), 4-dimethylaminopyridine (DMAP), DCM .

Application : Forms a tosylate intermediate for nucleophilic substitution (e.g., with NaI to replace -OTs with -I).

Pyrrolidine Functionalization

The tertiary amine in pyrrolidine participates in alkylation and acylation:

-

Acylation with Acid Chlorides :

Example : Reaction with acetyl chloride yields an amide.

Yield : ~75–90% for similar pyrrolidine systems . -

Quaternary Ammonium Salt Formation :

Conditions : Alkyl halides (R-X) in polar aprotic solvents (e.g., DMF) .

Reductive Dehalogenation

The bromine atom can be removed under reductive conditions:

-

Catalytic Hydrogenation :

Conditions : H₂ gas (1 atm), ethanol, room temperature.

Yield : ~95% for analogous substrates.

Dehydration to Alkene

The secondary alcohol can undergo acid-catalyzed dehydration:

Conditions : Concentrated H₂SO₄, 100°C .

Product : α,β-Unsaturated pyrrolidine derivative.

Reaction Data Table

Key Mechanistic Insights

-

Steric Effects : The bulky pyrrolidine group adjacent to the ethanol moiety slows down nucleophilic attacks at the alcohol, favoring oxidation or tosylation over direct substitution .

-

Electronic Effects : The electron-rich pyrrolidine ring enhances the leaving group ability of bromide in NAS reactions under Pd catalysis.

Comparison with Similar Compounds

2-(4-Bromophenyl)ethanol

(2S)-2-Amino-2-(4-bromophenyl)ethanol

- Structure: Replaces pyrrolidinyl with an amino group (-NH₂).

- Properties: Molecular formula: C₈H₁₀BrNO Storage: Requires dark, inert conditions due to amino group reactivity .

1-(4-Bromophenyl)-2-(piperidin-1-yl)ethane-1,2-dione

- Structure : Substitutes pyrrolidine with piperidine and introduces a diketone group.

- Properties: Molecular formula: C₁₃H₁₄BrNO₂ Applications: Intermediate in dye synthesis; studied for electronic properties .

- Key Difference: The diketone moiety alters electronic distribution, reducing hydrophilicity compared to the ethanol backbone.

2-(4-Bromophenyl)-2-methylpropan-1-ol

- Structure : Replaces pyrrolidinyl with a methyl group (-CH₃).

- Properties: Molecular formula: C₁₀H₁₃BrO Synonyms: 2,2-Dimethyl-2-(4-bromophenyl)ethanol .

Preparation Methods

Synthesis of α-Bromoketone Precursors

The α-bromoketone 2-bromo-1-(4-bromophenyl)ethan-1-one serves as a critical intermediate. Its preparation involves bromination of 1-(4-bromophenyl)ethan-1-one using bromine () in the presence of catalytic aluminum trichloride (). The reaction proceeds via electrophilic aromatic substitution, yielding the α-brominated product in >95% purity.

Nucleophilic Substitution with Pyrrolidine

The α-bromoketone is reacted with pyrrolidine in anhydrous ether or ethanol under inert conditions. Pyrrolidine acts as a nucleophile, displacing the bromine atom to form 2-(4-bromophenyl)-2-(pyrrolidin-1-yl)ethan-1-one . Subsequent reduction of the ketone to the ethanol derivative is achieved using lithium aluminum hydride () in tetrahydrofuran (THF) at 0–5°C.

Key Data:

-

Yield: 72–85% (two-step process)

-

Purity: >98% (HPLC)

-

Reaction Time: 8–12 hours (per step)

Grignard Reaction with Pyrrolidine Derivatives

Formation of the Grignard Reagent

A magnesium-activated Grignard reagent (e.g., ) is prepared in dry THF. This reagent reacts with 4-bromobenzaldehyde to form a secondary alcohol intermediate.

Ring-Opening of Epoxides

The secondary alcohol is converted to an epoxide using -chloroperbenzoic acid (). Subsequent ring-opening with pyrrolidine in methanol at 50°C introduces the pyrrolidine moiety. Acidic workup (1M ) yields the target ethanol derivative.

Optimization Notes:

-

Temperature Control: Epoxidation requires strict maintenance at −10°C to prevent side reactions.

-

Catalyst: Titanium tetraisopropoxide () improves regioselectivity during ring-opening.

Key Data:

-

Overall Yield: 65–70%

-

Side Products: <5% (by NMR)

Reductive Amination of 4-Bromophenylglyoxal

Glyoxal Intermediate Preparation

4-Bromophenylglyoxal is synthesized via oxidation of 4-bromoacetophenone using iodoxybenzoic acid (IBX) in ethyl acetate at 80°C.

Reductive Coupling with Pyrrolidine

The glyoxal undergoes reductive amination with pyrrolidine in methanol, employing sodium cyanoborohydride () as the reducing agent. The reaction proceeds via imine formation, followed by reduction to the ethanol derivative.

Advantages:

-

Single-Step Process: Eliminates need for ketone reduction.

Key Data:

-

Yield: 78–82%

-

Reaction Time: 6 hours

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Aryl halides (e.g., 4-bromophenylboronic acid) are coupled with pyrrolidine-containing ethanol derivatives using palladium catalysts (e.g., ). The reaction proceeds in a mixture of dioxane and water at 90°C, facilitated by potassium carbonate ().

Challenges:

-

Catalyst Loading: High catalyst concentrations (5–10 mol%) required for efficiency.

-

Byproducts: Homocoupling of boronic acids observed at elevated temperatures.

Key Data:

-

Yield: 60–68%

-

Purification: Column chromatography (silica gel, ethyl acetate/hexanes)

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |

|---|---|---|---|---|

| α-Bromoketone Reduction | 72–85 | >98 | 16–24 | High |

| Grignard/Epoxide | 65–70 | 95–97 | 20–30 | Moderate |

| Reductive Amination | 78–82 | >99 | 6 | High |

| Suzuki Coupling | 60–68 | 90–92 | 12–18 | Low |

Mechanistic Insights and Side Reactions

Competing Pathways in Nucleophilic Substitution

In Method 1, pyrrolidine may undergo undesired alkylation at the nitrogen, forming quaternary ammonium salts. This is mitigated by using excess pyrrolidine (2.2 equiv) and low temperatures.

Epimerization Risks

Chiral centers in Grignard-derived intermediates (Method 2) are prone to epimerization during acidic workup. Employing buffered solutions (pH 7–8) minimizes racemization.

Industrial Applications and Patents

While no direct patents cover 2-(4-bromophenyl)-2-(pyrrolidin-1-yl)ethanol , analogous pyrrolidine ethanol derivatives are protected in WO2007031263A1 for pharmaceutical applications . Scale-up processes typically adopt Method 1 or 3 due to cost-effectiveness.

Q & A

Q. What understudied applications warrant investigation for this compound?

- Anticancer activity : Testing against kinase targets (e.g., EGFR or BRAF) using kinase profiling assays.

- Neuropharmacology : Assessing dopamine receptor modulation via radioligand binding assays .

- Green chemistry : Solvent-free mechanochemical synthesis or microwave-assisted reactions to reduce environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.